molecular formula C20H28N2O4 B8790659 7-Benzyl 2-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate

7-Benzyl 2-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate

Cat. No.: B8790659
M. Wt: 360.4 g/mol
InChI Key: GGUGGGBOLNFFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Benzyl 2-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate is a useful research compound. Its molecular formula is C20H28N2O4 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

7-O-benzyl 2-O-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate

InChI

InChI=1S/C20H28N2O4/c1-19(2,3)26-18(24)22-14-20(15-22)9-11-21(12-10-20)17(23)25-13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3

InChI Key

GGUGGGBOLNFFLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (21.0 g, 92.8 mmol) and triethylamine (20 mL, 186 mmol) were dissolved in dichloromethane (200 mL). The reaction was cooled to 0° C. and a solution of benzyl 2,5-dioxopyrrolidin-1-yl carbonate (23.1 g, 92.8 mmol) in dichloromethane (25 mL) was added dropwise. The ice-bath was removed and the reaction was stirred at room temperature for 6 hours. The reaction was diluted with dichloromethane (100 mL), washed with 10% aqueous citric acid solution (100 mL), water (100 mL) and brine (100 mL). The organic solution was dried over MgSO4, filtered and concentrated to afford 7-benzyl 2-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate (33.5 g, 100%) as colorless oil, which was used in the next step without further purification.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

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